molecular formula C14H17Cl2N3O4 B6607758 2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylicaciddihydrochloride CAS No. 2839139-89-6

2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylicaciddihydrochloride

Cat. No.: B6607758
CAS No.: 2839139-89-6
M. Wt: 362.2 g/mol
InChI Key: QDXSWAYUVVAWFV-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt derivative of the quinazoline scaffold, characterized by a morpholin-4-ylmethyl substituent at the 2-position and a carboxylic acid group at the 7-position. The dihydrochloride form enhances solubility in aqueous media, making it advantageous for pharmaceutical or agrochemical applications.

Santa Cruz Biotechnology lists the free acid form (without the dihydrochloride) as a research chemical with catalog numbers sc-340352 (250 mg, \$240) and sc-340352A (1 g, \$510), indicating its use in laboratory settings .

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-4-oxo-3H-quinazoline-7-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4.2ClH/c18-13-10-2-1-9(14(19)20)7-11(10)15-12(16-13)8-17-3-5-21-6-4-17;;/h1-2,7H,3-6,8H2,(H,19,20)(H,15,16,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXSWAYUVVAWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Source
Quinazoline cyclizationHCl (4.0 M), 1,4-dioxane, 50°C, 3 h10095
Morpholine alkylationMorpholine, Cs₂CO₃, DMF, rt, 3 h9498
Ester hydrolysisNaOH (1N), EtOH-H₂O, 80°C, 2 h8599
Salt formationHCl (g), EtOH, 0°C, 1 h9097

Microwave-assisted synthesis reduces reaction times by 50–70% without compromising yield. For example, cyclization under microwave irradiation (100°C, 30 minutes) achieves comparable results to conventional heating.

Comparative Analysis of Synthetic Routes

Three primary routes have been explored:

  • Direct Cyclization-Alkylation : Combines quinazoline formation and morpholine incorporation in one pot. While efficient, this method suffers from low regioselectivity.

  • Stepwise Alkylation : Separates cyclization and alkylation, offering better control over substituent placement.

  • Post-Functionalization : Introduces the morpholine group after ester hydrolysis, but requires protection-deprotection strategies to prevent side reactions.

The stepwise alkylation method is preferred industrially due to its scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the quinazoline core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Commercial Differences

Compound Name Substituents (Position) Salt Form Commercial Availability (Price) Primary Use
2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride Morpholinylmethyl (2), Carboxylic acid (7) Dihydrochloride Not explicitly listed; free acid: \$240/250 mg Research chemical (likely kinase studies)
2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid Methyl (2), Carboxylic acid (7) None Not commercially detailed Unknown (structural analog)
4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl)morpholine Chlorophenyl, dimethoxyphenyl, propenyl None Pesticide (dimethomorph) Agricultural fungicide

Substituent-Driven Functional Differences

  • Morpholinylmethyl vs. Methyl (Position 2): The morpholinylmethyl group introduces a tertiary amine and oxygen atoms, enhancing hydrogen-bonding capacity and solubility compared to the simpler methyl group in the analog from . This likely increases bioavailability and target interaction specificity .
  • Dihydrochloride Salt vs. Free Acid: The dihydrochloride form improves aqueous solubility, critical for in vitro assays or formulation. The free acid (priced at \$240/250 mg) may require solubilizing agents for practical use .

Comparison with Morpholine-Containing Pesticides

The compound 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl)morpholine (dimethomorph) shares a morpholine moiety but lacks the quinazoline core. Its propenyl and aromatic substituents confer fungicidal activity by disrupting cell wall synthesis in oomycetes .

Research Findings and Data Gaps

Available Data

  • Commercial Availability: The free acid form is marketed by Santa Cruz Biotechnology, but the dihydrochloride variant’s commercial status remains unspecified .
  • Structural Analog (): The methyl-substituted analog lacks detailed solubility or activity data, limiting direct comparison.

Biological Activity

2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride is a synthetic compound with a complex structure that incorporates a quinazoline core, a morpholine ring, and a carboxylic acid group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C14H15N3O4·2HCl
  • Molecular Weight : 319.19 g/mol

The unique combination of functional groups in this compound suggests various mechanisms of action, making it a candidate for further biological evaluation.

Biological Activities

Research indicates that quinazoline derivatives, including the compound , exhibit diverse biological activities such as:

  • Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to 2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline have been evaluated for their cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation of cancer cells
AntimicrobialExhibits activity against bacterial and fungal strains
Enzyme InhibitionPotential to inhibit specific enzymes

The mechanism by which 2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It can interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Molecular Docking Studies : In silico studies have demonstrated favorable binding interactions with targets such as VEGFR and EGFR, indicating its potential as a therapeutic agent .

Case Studies

Several studies have focused on the biological evaluation of similar quinazoline derivatives:

  • Study on Anticancer Properties :
    • A study synthesized various quinazoline-morpholinobenzylideneamino hybrids and assessed their cytotoxicity against A549 cells. The most active compound exhibited an IC50 value of 2.83 μM, indicating significant anticancer potential .
  • Molecular Docking Analysis :
    • Molecular docking studies revealed that certain derivatives bind effectively to cancer-related targets, suggesting a mechanism for their anticancer activity .

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction parameters affect yield?

The synthesis involves sequential functionalization of the quinazoline core. Key steps include:

  • Morpholine introduction : Nucleophilic substitution at the quinazoline 2-position using morpholine derivatives under reflux in DMF or THF (60–80°C, 12–24 hours).
  • Carboxylation : Hydrolysis or oxidation of pre-functionalized intermediates (e.g., nitrile to carboxylic acid) under acidic/basic conditions.
  • Salt formation : Treatment with HCl in ethanol to yield the dihydrochloride form. Yield optimization requires strict control of stoichiometry (1.2–1.5 equivalents of morpholine reagent) and purification via recrystallization (DMF/water mixtures) to achieve >95% purity .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • NMR (¹H/¹³C) : Assign peaks for the morpholine methyl group (δ ~3.6–3.8 ppm) and quinazoline carbonyl (δ ~165–170 ppm).
  • HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients (retention time: 8–12 minutes). Pharmacopeial guidelines for related quinazolines recommend UV detection at 254 nm .
  • Elemental analysis : Validate chloride content (~12–14% for dihydrochloride).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data?

Discrepancies often arise from polymorphic forms or hydration states. Methodological approaches include:

  • XRPD : Compare diffraction patterns of batches to identify crystalline vs. amorphous forms.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity under varying humidity (e.g., 0–90% RH).
  • Standardized solubility protocols : Use USP phosphate buffers (pH 1.2–7.4) and equilibrate samples for 24 hours at 25°C .

Q. What experimental designs improve stability during long-term biological assays?

  • Lyophilization : Store at -20°C under nitrogen to prevent hydrolysis of the morpholine-methyl bond.
  • Buffered solutions : Use pH 4–6 acetate buffers to minimize degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life .
  • LC-MS monitoring : Track degradation products (e.g., free morpholine or quinazoline fragments) .

Q. How can chromatographic methods be optimized for separating synthetic intermediates?

  • Column selection : HILIC columns for polar intermediates (e.g., carboxylic acid precursors).
  • Mobile phase additives : 10 mM ammonium formate in acetonitrile/water enhances peak symmetry.
  • Method validation : Follow ICH Q2(R1) guidelines for precision (RSD <2%) and LOD/LOQ determination .

Q. What structural modifications enhance target selectivity in kinase inhibition studies?

  • Quinazoline core modifications : Replace 4-oxo with thioxo to alter hydrogen-bonding interactions.
  • Morpholine substitution : Introduce methyl or fluorine at the morpholine nitrogen to modulate lipophilicity (logP).
  • Biological testing : Use ATP-binding assays (e.g., Kinase-Glo®) and counter-screen against off-target kinases (e.g., EGFR, VEGFR) .

Data Analysis and Interpretation

Q. How should researchers address conflicting IC₅₀ values in enzyme vs. cell-based assays?

  • Membrane permeability : Assess logD (pH 7.4) to differentiate intracellular vs. extracellular activity.
  • Metabolic stability : Pre-incubate compounds with liver microsomes to identify rapid degradation.
  • Controls : Include reference inhibitors (e.g., staurosporine) and vehicle-only groups to normalize data .

Q. What strategies validate the dihydrochloride salt’s impact on bioavailability?

  • Salt dissociation studies : Measure free base solubility in simulated gastric fluid (pH 1.2).
  • Pharmacokinetic profiling : Compare AUC(0–24h) of salt vs. free base forms in rodent models.
  • X-ray crystallography : Confirm counterion positioning relative to the quinazoline core .

Methodological Resources

  • Synthetic protocols : Adapt procedures from pharmacopeial guidelines for related quinazoline derivatives (e.g., 16-chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid) .
  • Stability testing : Follow ICH Q1A(R2) accelerated stability protocols .
  • Biological assays : Reference kinase assay methodologies from peer-reviewed studies on structurally analogous compounds .

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